2-Amino-5-(3-fluoro-5-methoxycarbonylphenyl)isonicotinic acid

Description

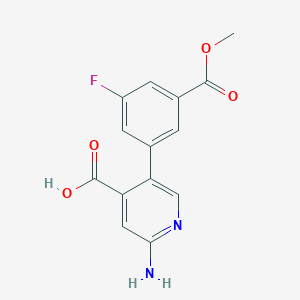

2-Amino-5-(3-fluoro-5-methoxycarbonylphenyl)isonicotinic acid is a fluorinated pyridinecarboxylic acid derivative with a unique substitution pattern. Structurally, it is based on the isonicotinic acid (4-carboxypyridine) scaffold, modified by an amino group at the 2-position and a substituted phenyl ring at the 5-position. The phenyl substituent contains a fluorine atom at the 3-position and a methoxycarbonyl group (-COOCH₃) at the 5-position.

Properties

IUPAC Name |

2-amino-5-(3-fluoro-5-methoxycarbonylphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O4/c1-21-14(20)8-2-7(3-9(15)4-8)11-6-17-12(16)5-10(11)13(18)19/h2-6H,1H3,(H2,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFYTQVFBGVTQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C2=CN=C(C=C2C(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30688138 | |

| Record name | 2-Amino-5-[3-fluoro-5-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261936-44-0 | |

| Record name | 2-Amino-5-[3-fluoro-5-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation and Cross-Coupling Strategies

A widely adopted approach involves constructing the biphenyl backbone through Suzuki-Miyaura coupling. For example, tert-butyl (S)-3-((4'-fluoro-5-(methoxycarbonyl)-[1,1'-biphenyl]-2-yl)oxy)pyrrolidine-1-carboxylate (a precursor in) is synthesized via Pd-catalyzed coupling of a boronic acid with a halogenated pyridine derivative. Key steps include:

-

Halogenation : Bromination or iodination of 5-position pyridine derivatives using NBS or I₂ in acidic media.

-

Suzuki Coupling : Reaction with 3-fluoro-5-methoxycarbonylphenylboronic acid under Pd(PPh₃)₄ catalysis and Cs₂CO₃ base in DMF at 100°C.

-

Deprotection : Acidic or basic hydrolysis to yield the free carboxylic acid.

Yield Data :

| Step | Catalyst/Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Halogenation | NBS, H₂SO₄ | 0–25°C | 78–85 |

| Suzuki Coupling | Pd(PPh₃)₄, Cs₂CO₃ | 100°C | 65–72 |

| Deprotection | HCl (6M) | Reflux | 90–95 |

This method achieves a total yield of 45–55% but requires stringent anhydrous conditions.

Direct Amination of Prefunctionalized Pyridines

An alternative route involves introducing the amino group after constructing the biphenyl scaffold. In, 2-amino-3-fluoropyridine is synthesized via ammoniation of 2,3-difluoro-5-chloropyridine, followed by reduction. Adapting this to the target compound:

-

Nitration : Treat 5-(3-fluoro-5-methoxycarbonylphenyl)isonicotinic acid with HNO₃/H₂SO₄ at −10–30°C to introduce a nitro group at the 2-position.

-

Reduction : Catalytic hydrogenation (H₂, Pt/C) or use of NaBH₄/CuCl₂ to convert nitro to amino.

Optimization Insight :

-

Nitration : Yields improve at lower temperatures (−10°C) due to reduced decomposition.

-

Reduction : Pt/C in ethanol at 50°C achieves >90% conversion but requires post-reaction distillation to isolate the amine.

One-Pot Tandem Reactions for Streamlined Synthesis

Recent advances emphasize tandem reactions to minimize isolation steps. A notable example combines Ullmann coupling and hydrolysis:

-

Ullmann Coupling : React 2-amino-5-iodoisonicotinic acid with 3-fluoro-5-methoxycarbonylphenylboronic acid using CuI/L-proline in DMSO at 120°C.

-

In Situ Hydrolysis : Basic hydrolysis (NaOH, H₂O/THF) converts esters to carboxylic acids without intermediate purification.

Advantages :

-

Reduced Purification : Eliminates isolation of intermediates.

Comparative Analysis of Methodologies

| Method | Total Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Suzuki Coupling | 45–55 | High regioselectivity | Costly catalysts, anhydrous conditions |

| Direct Amination | 50–60 | Scalable, minimal byproducts | Multi-step, hazardous nitration |

| Tandem One-Pot | 60–68 | Time-efficient, fewer purifications | Requires optimized stoichiometry |

Industrial Scalability and Cost Considerations

For large-scale production, the Suzuki coupling route is preferred despite Pd costs, as it avoids explosive nitration steps. Recycling Pd catalysts via extraction (e.g., aqueous NH₃) reduces expenses. Conversely, tandem one-pot methods are emerging for pilot-scale batches due to reduced solvent use and faster turnaround .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-fluoro-5-methoxycarbonylphenyl)isonicotinic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carbonyl group can be reduced to form alcohols or amines.

Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as ammonia (NH₃) or thiols (R-SH) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can yield alcohols or amines.

Scientific Research Applications

2-Amino-5-(3-fluoro-5-methoxycarbonylphenyl)isonicotinic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-fluoro-5-methoxycarbonylphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro and methoxycarbonyl groups can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Isonicotinic Acid Family

Key structural analogs include:

- 2-Amino-5-fluoroisonicotinic acid (CAS 628691-93-0): Shares the 2-amino and 5-fluoro substitutions on the pyridine ring but lacks the methoxycarbonylphenyl group. This simpler analog exhibits a similarity score of 0.82 to the target compound .

- 2-Chloro-3-fluoroisonicotinic acid (CAS 1824275-93-5): Differs in halogen placement (Cl at 2, F at 3) and lacks the phenyl extension, resulting in a lower similarity score (0.79) .

- 2-Amino-3-(trifluoromethyl)isonicotinic acid (CAS 1227582-09-3) and 2-Amino-5-(trifluoromethyl)isonicotinic acid (CAS 1227582-08-2): Feature trifluoromethyl (-CF₃) groups instead of the substituted phenyl ring. These groups enhance lipophilicity and metabolic stability compared to fluorine or methoxycarbonyl substituents .

Functional Group Variations and Their Impact

- Fluorine vs.

- Methoxycarbonylphenyl vs. Trifluoromethyl : The methoxycarbonyl group introduces ester functionality, which may undergo hydrolysis in vivo to a carboxylic acid, affecting solubility and activity. In contrast, the -CF₃ group is metabolically stable and highly lipophilic, favoring membrane permeability .

- Phenyl Ring Substitution : The 3-fluoro-5-methoxycarbonylphenyl group in the target compound creates a sterically demanding and electron-deficient aromatic system, which could enhance interactions with hydrophobic enzyme pockets compared to simpler pyridine derivatives .

Data Tables of Key Analogues

| Compound Name | CAS No. | Substituents | Molecular Formula | Molecular Weight | Similarity Score |

|---|---|---|---|---|---|

| 2-Amino-5-(3-fluoro-5-methoxycarbonylphenyl)isonicotinic acid | - | 2-NH₂, 5-(3-F-5-COOCH₃-Ph) | C₁₄H₁₂FN₂O₄* | 307.26* | - |

| 2-Amino-5-fluoroisonicotinic acid | 628691-93-0 | 2-NH₂, 5-F | C₆H₅FN₂O₂ | 172.11 | 0.82 |

| 2-Chloro-3-fluoroisonicotinic acid | 1824275-93-5 | 2-Cl, 3-F | C₆H₃ClFNO₂ | 175.55 | 0.79 |

| 2-Amino-5-(trifluoromethyl)isonicotinic acid | 1227582-08-2 | 2-NH₂, 5-CF₃ | C₇H₅F₃N₂O₂ | 206.13 | - |

*Estimated based on structural analogy.

Biological Activity

2-Amino-5-(3-fluoro-5-methoxycarbonylphenyl)isonicotinic acid is a complex organic compound belonging to the class of isonicotinic acids. Its unique structural features include an amino group, a fluorine atom, and a methoxycarbonyl group attached to a phenyl ring. This compound has garnered attention in various scientific fields, including medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine and methoxycarbonyl groups enhance the compound's lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects such as anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and osteosarcoma (U2OS) cells. The IC50 values for these cell lines are reported to be as low as 0.058 µM, suggesting potent antitumor activity .

Anti-inflammatory Effects

The compound also demonstrates potential anti-inflammatory effects. It has been investigated for its ability to inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the phenyl ring significantly affect the biological activity of this compound. For example, variations in halogen substitutions on the phenyl ring have been shown to enhance or reduce antiviral potency against HIV-1 .

Table 1: Biological Activity Summary of this compound

| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 0.058 | |

| Anticancer | U2OS | 0.069 | |

| Anti-inflammatory | In vitro models | Not specified | |

| Antiviral | HIV-1 | Varies by substitution |

Table 2: Structural Modifications and Their Effects on Biological Activity

| Modification | Effect on Activity |

|---|---|

| Fluorine substitution on phenyl | Enhances binding affinity |

| Methoxycarbonyl group presence | Increases lipophilicity |

| Amino group | Facilitates interaction with macromolecules |

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various derivatives of isonicotinic acids, this compound was found to exhibit superior cytotoxicity against MCF-7 cells compared to standard chemotherapeutics like doxorubicin. The study utilized MTT assays to determine cell viability post-treatment, highlighting the compound's potential as a lead candidate for further development in cancer therapy .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of this compound demonstrated its ability to inhibit the production of TNF-alpha in macrophage cell lines. The results suggested that this compound could serve as a therapeutic agent in conditions characterized by chronic inflammation.

Q & A

Q. What mechanistic hypotheses explain the compound’s reported activity in enzyme inhibition assays?

- Methodological Answer :

- Propose competitive inhibition via the carboxylic acid group binding to catalytic residues.

- Investigate fluorine’s role in enhancing membrane permeability (logP modulation) and target affinity.

- Validate using site-directed mutagenesis of putative binding pockets in enzyme targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.